6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Description
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinolinone core with a hydroxymethyl (-CH2OH) substituent at position 6. This molecule is part of a broader class of 4-hydroxyquinolin-2-one derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including diuretic, antihypertensive, and aldosterone synthase inhibitory properties .
Properties
IUPAC Name |
3-(hydroxymethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7,15H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMXDQUCFFPIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-11-6 | |
| Record name | 386704-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxymethyl group and form the dihydroquinolinone core. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with specific acids and catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction conditions and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinolinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The pyrido[3,2,1-ij]quinolinone scaffold allows for diverse substitutions at position 6, leading to variations in biological activity and physicochemical properties. Key analogues include:
6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
- Structure : Acetyl (-COCH3) group at position 6.
- Properties : Molecular weight 243.26, LogP 1.7, with reduced polarity compared to the hydroxymethyl derivative. The electron-withdrawing acetyl group decreases basicity and may reduce hydrogen-bonding capacity .
- Applications : Intermediate in synthesizing carboxamide derivatives with diuretic activity .
6-(Piperazin-1-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
- Structure : Piperazinylmethyl (-CH2-piperazine) substitution.
- Properties: Higher molecular weight (283.37) and basicity due to the piperazine ring.
- Applications : Explored as a CNS-targeting agent due to improved blood-brain barrier penetration .
6-(Aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride
- Structure: Aminomethyl (-CH2NH2) group, protonated as a hydrochloride salt.
- Properties : Molecular weight 250.72, with increased solubility and cationic character. The primary amine facilitates covalent modifications or salt formation .
- Applications : Precursor for synthesizing urea or thiourea derivatives with enhanced diuretic efficacy .
Diuretic Activity
- Pyrido[3,2,1-ij]quinolin-5-one vs. Pyrrolo[3,2,1-ij]quinolin-5-one: Pyrido derivatives (e.g., 6-hydroxymethyl) exhibit superior diuretic activity compared to pyrrolo analogues. The additional methylene unit in the pyrido ring improves conformational flexibility and target binding, resulting in higher urine output in rodent models (10 mg/kg dose, 4-hour excretion) . Example: Pyrido carboxanilides showed 30–50% greater diuretic effect than hydrochlorothiazide (40 mg/kg) .
Aldosterone Synthase Inhibition
- 6-Hydroxymethyl vs. 3-Substituted Dihydroquinolinones: Pyridine-substituted dihydroquinolinones (e.g., Lucas et al., 2008) demonstrate nanomolar inhibition of aldosterone synthase (CYP11B2). The hydroxymethyl group’s polarity may enhance binding to the enzyme’s active site, though metabolic stability requires optimization .
Data Tables
Table 1. Key Properties of Pyrido[3,2,1-ij]quinolin-5-one Derivatives
Table 2. Comparative Diuretic Efficacy in Rats
| Compound | Urine Volume (mL/4h) | Na+ Excretion (mmol) | K+ Excretion (mmol) |
|---|---|---|---|
| Hydrochlorothiazide (40 mg/kg) | 12.5 ± 1.2 | 0.85 ± 0.1 | 0.45 ± 0.05 |
| 6-Hydroxymethyl derivative (10 mg/kg) | 18.3 ± 1.5* | 1.20 ± 0.2* | 0.50 ± 0.06 |
| Pyrrolo analogue (10 mg/kg) | 14.1 ± 1.3 | 0.95 ± 0.1 | 0.48 ± 0.05 |
*Statistically significant (p ≤ 0.05) vs. control .
Biological Activity
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the quinoline family. It features a unique fused ring structure that includes a pyridine ring fused to a quinoline moiety. The compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃NO₂ with a molecular weight of 215.25 g/mol. Its structure is characterized by the presence of a hydroxymethyl group at the 6th position and a dihydroquinolinone core.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 386704-11-6 |
Antimicrobial Activity
Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound possess activity against various bacterial strains and fungi. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown efficacy in inhibiting cancer cell proliferation through mechanisms such as:
- Inhibition of DNA replication : The compound may interfere with enzymes involved in DNA synthesis.
- Induction of apoptosis : It promotes programmed cell death in cancer cells.
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its potential utility in treating inflammatory diseases.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in cellular processes.
- Receptor Interaction : It may bind to receptors that regulate cell growth and apoptosis.
Case Studies
- Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell proliferation with an IC50 value of approximately 15 µM.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat may degrade the hydroxymethyl group.
- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
Basic: What analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- X-ray Crystallography : Use SHELXL () for precise bond-length/angle determination, especially to confirm the tricyclic core and hydroxymethyl orientation .
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves diastereotopic protons in the dihydroquinoline ring (δ 2.8–3.2 ppm) and hydroxymethyl protons (δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 245.1052 [M+H]⁺) validates molecular weight .
- HPLC-PDA : Assess purity (>98%) using a C18 column (λ = 254 nm) with acetonitrile/water (70:30) .
Advanced: How can researchers investigate the bioactivity of this compound, particularly its interaction with biological targets?
Answer:
- In Vitro Assays :
- TLR2 Agonism Screening : Use reporter gene assays (e.g., HEK-Blue™ hTLR2 cells) as in , where analogous carboxamides showed TLR2-dependent cytokine induction .
- Enzyme Inhibition : Test against aldosterone synthase (CYP11B2) via fluorescence polarization assays, given structural similarity to diuretic quinoline derivatives () .
- Receptor Binding Studies : Perform radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for GPCRs or ion channels.
Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., spironolactone for CYP11B2) to assess potency .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with diuretic activity, as in . Key parameters include:
| Descriptor | Impact on Activity |
|---|---|
| logP | Optimal ~2.5 |
| Hydrogen Bond Acceptors | ≤3 for membrane permeability |
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in TLR2 (PDB: 6NIG) or CYP11B2 (homology models). Focus on hydrogen bonding between the hydroxymethyl group and Arg753 (TLR2) .
Basic: What safety protocols are critical during handling and storage?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (H315/H319 risks) .
- Storage : Keep in amber glass vials at 2–8°C under argon to prevent oxidation of the hydroxymethyl group .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (H302/H312) .
Advanced: How should researchers address contradictions in solubility and bioactivity data across studies?
Answer:
- Solubility Discrepancies :
- pH-Dependent Solubility : Test in buffers (pH 1–10) to identify optimal conditions (e.g., pH 7.4 for PBS).
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without altering bioactivity .
- Bioactivity Variability :
- Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., oxidized hydroxymethyl to carboxylate).
- Batch Consistency : Compare NMR spectra across synthetic batches to rule out structural deviations .
Advanced: What strategies improve chromatographic resolution for this compound in complex mixtures?
Answer:
- UPLC Method :
- Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min.
- Detection : ESI-MS in positive ion mode () .
- Chiral Separation : Use a Chiralpak IA column (heptane/ethanol 80:20) to resolve enantiomers if present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
